molecular formula C18H17N3O3S B3896396 {[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

{[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No. B3896396
M. Wt: 355.4 g/mol
InChI Key: KSGVGGCWWFACJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as HMTT, is a novel compound that has gained attention for its potential therapeutic applications. HMTT belongs to the class of triazole compounds, which have shown promising results in treating various diseases.

Mechanism of Action

The mechanism of action of {[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the PPARγ receptor, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. This compound also inhibits the migration and invasion of cancer cells by regulating the expression of MMPs. In inflammation, this compound inhibits the production of inflammatory mediators such as prostaglandins and cytokines. Moreover, this compound has been shown to regulate glucose and lipid metabolism by activating the PPARγ receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of {[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid for lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easier to administer and study in vitro and in vivo. However, one of the limitations of this compound is its low stability in acidic and basic conditions, which can affect its bioactivity and efficacy.

Future Directions

There are several future directions for the study of {[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes, obesity, and neurodegenerative disorders. Another direction is to study the structure-activity relationship of this compound and its derivatives to optimize its bioactivity and efficacy. Moreover, the development of novel drug delivery systems for this compound can improve its pharmacokinetics and bioavailability. Finally, the study of this compound in combination with other drugs can enhance its therapeutic potential and reduce drug resistance.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

{[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also has anti-inflammatory properties, which make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has shown promising results in inhibiting the growth of microbial pathogens such as Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

2-[[5-[(4-hydroxyphenyl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12-2-6-14(7-3-12)21-16(10-13-4-8-15(22)9-5-13)19-20-18(21)25-11-17(23)24/h2-9,22H,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGVGGCWWFACJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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